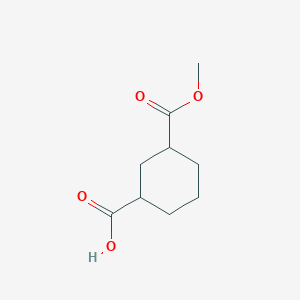

3-(Methoxycarbonyl)cyclohexanecarboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds like 3-(Methoxycarbonyl)cyclohexanecarboxylic acid often involves cycloaddition reactions, which are among the most powerful methods in organic chemistry for making cyclic structures. Cycloaddition reactions, such as [4+3] cycloadditions, offer rapid access to functionalized carbocycles with high levels of convergency and stereoselectivity, making them attractive for the synthesis of complex organic molecules (Rigby & Pigge, 1998).

Molecular Structure Analysis

The molecular structure of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid can be understood by examining related carboxylic acids and their biological activities, which are influenced by the structure of the molecule. The structure-activity relationship (SAR) studies of carboxylic acids reveal that their biological activities are significantly affected by the presence and position of functional groups, indicating the importance of molecular structure in determining the properties of the compound (Godlewska-Żyłkiewicz et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving 3-(Methoxycarbonyl)cyclohexanecarboxylic acid are related to its functional groups, particularly the carboxylic acid groups. Decarboxylative transformations are crucial for modifying carboxylic acid groups, leading to a wide range of derivatives through catalytic and non-catalytic methods. These reactions highlight the versatility of carboxylic acids in organic synthesis and their potential for generating complex molecules (Rahaman et al., 2023).

Scientific Research Applications

Structural Studies

- Structural Characteristics : Research by Chan et al. (1991) focused on the structural studies of derivatives of cis, cis-cyclohexane-1,3,5-tricarboxylic acid, including their chair conformation and the positioning of methoxycarbonyl groups in the crystalline state (Chan et al., 1991).

Chemical Reactions

- Bromination and Epoxydation : Bellucci et al. (1972) investigated the bromination of 3-cyclohexene-1-carboxylic acid and epoxydation of its methyl ester, highlighting the steric course of these reactions influenced by the methoxycarbonyl group (Bellucci et al., 1972).

- Amino Function Incorporation : Mayer and Joullié (1994) synthesized 3-Hydroxy-2-methoxy-1-cyclohexanecarboxylic acid to construct an amino acid for a constrained ring didemnin B analog (Mayer & Joullié, 1994).

- Hydroxycarbonylation Mechanism : Oku et al. (2018) studied the hydroxycarbonylation of cyclohexene with formic acid using organorhodium complexes, analyzing the reaction mechanism and the roles of CH3I and PPh3 (Oku et al., 2018).

Conformational Studies

- Conformational Equilibria : Armitage et al. (1964) explored the conformational equilibria in methoxycarbonyl-cyclohexane and related compounds, examining the equilibrium constants for chemical reactions (Armitage et al., 1964).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

3-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODOUIALODEQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947951 | |

| Record name | 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

CAS RN |

25090-39-5 | |

| Record name | 1, monomethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)